NanoLuc substrate 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

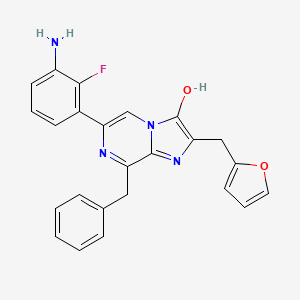

Molecular Formula |

C24H19FN4O2 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

6-(3-amino-2-fluorophenyl)-8-benzyl-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2 |

InChI Key |

BCSZHYFOSWCKRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to the NanoLuc®-Furimazine Bioluminescent System

An In-depth Technical Guide to the Mechanism of NanoLuc® Substrate Furimazine

The NanoLuc® luciferase (Nluc), an engineered 19.1 kDa enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, represents a significant advancement in bioluminescent reporter technology.[1][2] Paired with its synthetic imidazopyrazinone substrate, furimazine, this system generates an exceptionally bright, stable, "glow-type" luminescence, reported to be approximately 150 times brighter than firefly or Renilla luciferase systems in mammalian cells.[3][4] The reaction is ATP-independent, which simplifies assay requirements and expands its utility to extracellular environments.[1] This guide provides a comprehensive examination of the core mechanism of the NanoLuc®-furimazine reaction, its quantitative characteristics, and key experimental protocols for its application.

Chemical Architecture of Furimazine

Furimazine is a coelenterazine analog specifically developed for the NanoLuc® enzyme. Its chemical structure is central to its high-affinity binding and efficient light-emitting reaction.

-

Core Structure : It possesses an imidazo[1,2-a]pyrazin-3(7H)-one ring system.

-

Key Functional Groups : The central scaffold features a benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6.

-

Systematic Name (IUPAC) : 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one.

-

Molecular Formula : C₂₄H₁₉N₃O₂.

The Bioluminescent Reaction Mechanism

The light-emitting reaction is a multi-step enzymatic oxidation process that occurs within the catalytic site of the NanoLuc® luciferase.

-

Binding : Furimazine binds to the intra-barrel catalytic site of the NanoLuc® enzyme. Structural studies have identified a key intra-barrel arginine residue that coordinates the imidazopyrazinone core of the substrate, positioning it for the subsequent reaction.

-

Oxidation : In the presence of molecular oxygen (O₂), the positioned furimazine reacts via a proposed radical charge-transfer mechanism. This leads to the formation of a transient, high-energy dioxetanone intermediate through oxidative decarboxylation.

-

Excitation and Emission : The unstable dioxetanone intermediate decomposes, eliminating a CO₂ molecule and forming an amide product, furimamide, in a singlet excited state.

-

Relaxation and Photon Release : As the excited-state furimamide relaxes to its ground state, the excess energy is released as a photon of high-intensity blue light, with a maximum emission peak at approximately 460 nm. The arginine residue that initially positions the substrate also plays a role in protonating the resulting excited amide product to form a neutral, light-emitting species, which secures high emission intensity. Concurrently, an aspartate residue, supported by two tyrosines, fine-tunes the electronic state of the furimamide product to optimize the blue light emission.

Quantitative Data Presentation

The performance and physicochemical properties of the NanoLuc®-furimazine system are summarized below.

Table 1: Physicochemical Properties of Furimazine

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₉N₃O₂ | |

| Molecular Weight | 381.43 g/mol | |

| Appearance | Solid | |

| Purity | >98% (HPLC) | |

| Solubility | Soluble in DMSO; low aqueous solubility | |

| Storage | -20°C for long-term storage |

Table 2: Key Performance Characteristics of NanoLuc® Luciferase

| Parameter | Value | Reference(s) |

| Enzyme Size | 19.1 kDa | |

| ATP Requirement | Independent | |

| Signal Kinetics | Glow-type (Half-life > 2 hours) | |

| Optimal pH Range | 7–9 | |

| Thermal Stability (Tm) | 58 °C |

Table 3: Kinetic and Spectral Properties of the NanoLuc®-Furimazine Reaction

| Property | Value | Reference(s) |

| Emission Maximum | ~460 nm | |

| Quantum Yield (ΦBL) | ~0.45 | |

| Apparent Kₘ | ~10 µM | |

| Apparent Vₘₐₓ | ~30-fold higher than with native coelenterazine |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of the NanoLuc®-furimazine system.

Protocol 1: In Vitro NanoLuc® Luciferase Assay in Cell Lysate

Objective: To quantify the activity of NanoLuc® luciferase expressed in cultured cells.

Materials:

-

Cells expressing NanoLuc® luciferase cultured in a 96-well plate.

-

Passive Lysis Buffer (e.g., 1x PLB, Promega).

-

Nano-Glo® Luciferase Assay Reagent (containing furimazine substrate and buffer).

-

White, opaque 96-well microplates.

-

Luminometer or a plate reader with luminescence detection capability.

Methodology:

-

Cell Lysis: a. Remove the culture medium from the wells of the 96-well plate containing the cultured cells. b. Gently wash the cells with 1x Phosphate-Buffered Saline (PBS). c. Add 20 µL of 1x Passive Lysis Buffer to each well. d. Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.

-

Assay Preparation: a. Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions. This typically involves mixing the buffer and substrate. b. Allow the reagent to equilibrate to room temperature before use.

-

Luminescence Measurement: a. Add a volume of the prepared Nano-Glo® reagent equal to the volume of cell lysate in the well (e.g., 20 µL) to each well. b. Mix briefly by orbital shaking. c. Immediately measure the luminescence using a luminometer. An integration time of 0.5 to 1 second is typically sufficient due to the high signal intensity.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interaction Studies

Objective: To detect and quantify the interaction between two proteins in living cells using NanoBRET®.

Materials:

-

Mammalian cells co-expressing a NanoLuc® fusion protein (donor) and a HaloTag® fusion protein (acceptor).

-

HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).

-

Nano-Glo® Luciferase Assay Reagent (containing furimazine).

-

Opti-MEM® I Reduced Serum Medium or equivalent.

-

White, opaque 96-well cell culture plates.

-

Luminometer equipped with two filters for donor (~460 nm) and acceptor (>600 nm) emission.

Methodology:

-

Cell Seeding: a. Seed the co-transfected cells into a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

-

Acceptor Labeling: a. Prepare the HaloTag® NanoBRET® 618 Ligand in Opti-MEM® at the desired final concentration. b. Remove the culture medium from the cells and replace it with the ligand-containing medium. c. Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C and 5% CO₂ to allow for cell entry and labeling of the acceptor protein. d. Wash the cells with fresh medium to remove any excess, unbound fluorophore.

-

BRET Measurement: a. Prepare the Nano-Glo® Luciferase Assay Reagent containing furimazine. b. Add the reagent to each well. c. Immediately and sequentially measure the luminescence signal at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (>600 nm).

-

Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity (e.g., >600 nm) by the donor emission intensity (e.g., 460 nm). b. An increased BRET ratio compared to a negative control (e.g., donor only) indicates close proximity and interaction between the two fusion proteins.

Visualizations

Bioluminescent Reaction Pathway

Caption: The enzymatic oxidation of furimazine by NanoLuc® luciferase.

Experimental Workflow: In Vitro NanoLuc® Assay

Caption: A typical workflow for an in vitro NanoLuc® luciferase assay.

Logical Relationship: NanoBRET® Principle

Caption: The principle of NanoBRET® for detecting protein-protein interactions.

References

Furimazine: A Deep Dive into the Engine of Modern Bioluminescence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Furimazine, a synthetic coelenterazine analog, has emerged as a cornerstone of modern bioluminescent assays due to its remarkable partnership with the engineered NanoLuc® luciferase. This potent combination generates an intensely bright and sustained "glow-style" luminescence, orders of magnitude greater than traditional luciferase systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and practical applications of furimazine, offering a valuable resource for researchers harnessing the power of this advanced reporter system.

Chemical Identity and Structure

Furimazine is an imidazopyrazinone derivative with a core imidazo[1,2-a]pyrazin-3(7H)-one ring system.[1] Its systematic IUPAC name is 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one.[1] The specific arrangement of the benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6 is critical for its high-affinity binding to the active site of NanoLuc® luciferase and the subsequent highly efficient light-emitting reaction.[1]

Physicochemical and Bioluminescent Properties

A thorough understanding of furimazine's properties is essential for its effective application in experimental design. The following tables summarize key quantitative data for furimazine.

Table 1: Physicochemical Properties of Furimazine

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₉N₃O₂ | [1] |

| Molecular Weight | 381.43 g/mol | [1] |

| CAS Number | 1374040-24-0 | |

| Appearance | Solid | |

| Purity | >98% (HPLC) | |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C for long-term storage | |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |

Table 2: Bioluminescent and Kinetic Properties of the Furimazine/NanoLuc® System

| Property | Value | Reference(s) |

| Bioluminescence Quantum Yield | ~0.45 | |

| Emission Maximum | ~460 nm | |

| Signal Kinetics | Glow-type (Half-life > 2 hours) | |

| ATP Requirement | Independent |

Mechanism of Bioluminescence

The bioluminescent reaction of furimazine is catalyzed by the 19.1 kDa NanoLuc® luciferase, an enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris. The reaction is ATP-independent and involves the oxidative decarboxylation of furimazine in the presence of molecular oxygen. This process leads to the formation of an excited-state product, furimamide, which upon relaxation to its ground state, emits a photon of blue light with a peak emission around 460 nm. This high quantum yield reaction is responsible for the exceptionally bright and stable luminescent signal.

Experimental Protocols

The high sensitivity and signal stability of the furimazine-NanoLuc® system make it suitable for a wide range of applications. Below are detailed methodologies for key experiments.

In Vitro NanoLuc® Luciferase Assay (Cell Lysate)

This protocol is designed to quantify the activity of NanoLuc® luciferase in cell lysates.

Materials:

-

Cells expressing NanoLuc® luciferase cultured in a 96-well plate

-

Passive Lysis Buffer (e.g., 1x PLB, Promega)

-

Nano-Glo® Luciferase Assay Reagent (containing furimazine)

-

Luminometer

Procedure:

-

Remove the culture medium from the wells.

-

Add 20 µL of 1x Passive Lysis Buffer to each well and incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.

-

Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.

-

Add a volume of the prepared reagent equal to the volume of the cell lysate in each well (e.g., 20 µL).

-

Wait for at least 3 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

NanoBRET™ Assay for Protein-Protein Interactions

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technique for studying protein-protein interactions in live cells.

Materials:

-

Cells co-expressing a NanoLuc® fusion protein (donor) and a HaloTag® fusion protein (acceptor)

-

HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)

-

NanoBRET™ Nano-Glo® Substrate (furimazine)

-

Luminometer capable of measuring two distinct wavelengths

Procedure:

-

Seed the co-transfected cells in a 96-well plate and incubate for 24 hours.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration and incubate for the recommended time to allow for labeling of the acceptor protein.

-

Add the NanoBRET™ Nano-Glo® Substrate (furimazine) to each well.

-

Immediately measure the luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm).

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates a close proximity between the donor and acceptor proteins.

Application in Signaling Pathway Analysis

The exceptional brightness of the NanoLuc®-furimazine system makes it an ideal reporter for studying dynamic cellular processes, such as signaling pathways. For instance, G-protein coupled receptor (GPCR) activation can be monitored by placing a secreted NanoLuc® (secNluc) gene under the control of a response element specific to a downstream signaling cascade (e.g., cAMP Response Element, CRE, for Gs-coupled GPCRs).

Conclusion

Furimazine, in concert with NanoLuc® luciferase, has revolutionized bioluminescence-based research. Its superior brightness, sustained signal, and the ATP-independent nature of its reaction provide researchers with a highly sensitive and versatile tool for a myriad of applications, from in vitro enzyme kinetics to in vivo imaging and the real-time analysis of complex cellular signaling pathways. The detailed protocols and principles outlined in this guide serve as a foundation for scientists and drug development professionals to effectively implement the furimazine-NanoLuc® system in their research endeavors, paving the way for new discoveries and innovations.

References

Furimazine: A Technical Guide to the Substrate of NanoLuc Luciferase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of furimazine, the luminogenic substrate for the engineered NanoLuc® (Nluc) luciferase. The combination of furimazine with the NanoLuc enzyme forms a powerful bioluminescent reporter system known for its exceptionally bright and sustained "glow-type" luminescence.[1] This system presents significant advantages over traditional luciferases, such as those from firefly and Renilla, making it an indispensable tool in a broad spectrum of biological research and drug discovery applications.[1][2]

Core Properties and Chemical Architecture

Furimazine is a synthetic imidazopyrazinone-based substrate, analogous to coelenterazine, that is oxidized by NanoLuc luciferase in an ATP-independent reaction to generate a high-intensity, sustained light emission.[1][3] The unique chemical structure of furimazine is central to its highly efficient light-emitting reaction when paired with the engineered NanoLuc® luciferase. Its structure features an imidazo[1,2-a]pyrazin-3(7H)-one core, which is essential for its interaction with NanoLuc and the subsequent light emission upon oxidation.

Systematic Name (IUPAC): 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₉N₃O₂ | |

| Molecular Weight | 381.43 g/mol | |

| CAS Number | 1374040-24-0 | |

| Appearance | Solid at room temperature | |

| Purity | >98% (HPLC) | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month |

Solubility and Stability

A critical consideration for the application of furimazine, particularly for in vivo studies, is its low aqueous solubility. This property can limit its bioavailability and the maximum achievable concentration in experimental setups. To address this, co-solvents or specialized formulations are often necessary for effective delivery. The use of excipients like Poloxamer-407 or lyophilization with polymers such as pullulan can create more stable formulations for in vivo use.

| Solvent/Formulation | Solubility | Reference(s) |

| DMSO | Soluble (up to 100 mg/mL) | |

| Ethanol | Slightly soluble | |

| Water | Insoluble | |

| PEG-300-based formulation | 2.8 mM |

Mechanism of Bioluminescence

The bioluminescent reaction of the NanoLuc system is initiated by the enzymatic oxidation of furimazine by NanoLuc luciferase, requiring molecular oxygen but not ATP. This reaction yields an excited-state product, furimamide, which then decays to its ground state, releasing energy in the form of blue light.

Recent studies have elucidated the mechanism, showing that an intra-barrel arginine residue in the NanoLuc enzyme coordinates the imidazopyrazinone core of furimazine. This positioning facilitates a reaction with molecular oxygen through a proposed radical charge-transfer mechanism. The enzyme also possesses an allosteric site that can bind the product, furimamide, which may play a role in the enzyme's kinetics and signal stability.

Quantitative Performance and Spectral Properties

The NanoLuc-furimazine system is approximately 150 times brighter than firefly or Renilla luciferase systems. This high-intensity signal is a result of a high quantum yield and efficient enzymatic turnover. The reaction produces a "glow-type" luminescence with a long signal half-life, which is advantageous for high-throughput screening and imaging applications.

| Parameter | NanoLuc® with Furimazine | Renilla Luciferase with Coelenterazine | Reference(s) |

| Relative Brightness | ~150-fold brighter | 1-fold (baseline) | |

| Signal Half-Life | > 2 hours (glow-type) | <3 minutes (flash) to ~2 hours (glow) | |

| ATP Dependence | No | No | |

| Enzyme Size | 19 kDa | 36 kDa |

| Property | Value | Reference(s) |

| Emission Maximum | ~460 nm (blue) | |

| Quantum Yield (estimated) | 0.45 | |

| Apparent Km | ~10 µM | |

| Apparent Vmax | ~30-fold higher than for native coelenterazine |

Furimazine Analogs and Derivatives for Enhanced Performance

To overcome the limitations of furimazine, particularly its poor aqueous solubility and bioavailability for in vivo imaging, several analogs have been developed.

-

Fluorofurimazine (FFz) : An optimized analog with increased aqueous solubility, designed specifically for in vivo detection. It provides increased substrate bioavailability, leading to brighter and more stable signals in animal models.

-

Hydrofurimazine (HFz) : Another derivative with enhanced aqueous solubility, allowing for the delivery of higher doses for in vivo imaging.

-

Cephalofurimazine (CFz9) : Designed to cross the blood-brain barrier, enabling noninvasive imaging of the central nervous system.

-

Caged Furimazines (e.g., Ad-FMZ-OH) : These derivatives are modified with protective groups that are cleaved by intracellular esterases. This design allows for a prolonged and constant bioluminescent signal, suitable for long-term live-cell imaging.

| Analog | Key Advantage | Primary Application | Reference(s) |

| Fluorofurimazine (FFz) | Increased aqueous solubility and brightness | In vivo imaging | |

| Hydrofurimazine (HFz) | Enhanced aqueous solubility | In vivo imaging | |

| Cephalofurimazine (CFz9) | Crosses the blood-brain barrier | In vivo brain imaging | |

| Ad-FMZ-OH | Caged for sustained release | Long-term live-cell imaging |

Experimental Protocols

The following sections provide detailed methodologies for common applications of the NanoLuc-furimazine system.

In Vitro NanoLuc Luciferase Assay (Cell Lysate)

This protocol is adapted for measuring NanoLuc activity in cell lysates to quantify reporter gene expression.

Materials:

-

Cells expressing NanoLuc luciferase cultured in a 96-well plate.

-

Passive Lysis Buffer (e.g., 1x PLB, Promega).

-

Nano-Glo® Luciferase Assay Reagent (containing furimazine substrate).

-

Luminometer.

Methodology:

-

Cell Lysis:

-

Remove the culture medium from the wells.

-

Add 20 µL of 1x Passive Lysis Buffer to each well.

-

Incubate at room temperature for 15 minutes to ensure complete cell lysis.

-

-

Luminescence Measurement:

-

Prepare the Nano-Glo® reagent according to the manufacturer's instructions (typically a 1:50 dilution of the furimazine substrate in buffer).

-

Add a volume of the prepared reagent equal to the volume of the cell lysate (e.g., 20 µL) to each well.

-

Mix briefly and measure the luminescence immediately using a luminometer.

-

NanoBRET™ Assay for Protein-Protein Interactions

Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time investigation of molecular interactions in living cells. In the NanoBRET™ assay, NanoLuc luciferase acts as the energy donor, and a fluorescent protein serves as the acceptor.

Materials:

-

Cells co-expressing the donor (Protein A-NanoLuc) and acceptor (Protein B-HaloTag®) fusion proteins.

-

HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).

-

NanoBRET® Nano-Glo® Substrate (furimazine).

-

Luminometer capable of measuring two distinct wavelengths.

Methodology:

-

Cell Preparation:

-

Seed cells co-expressing the donor and acceptor fusion proteins in a 96-well plate.

-

Incubate for 24 hours.

-

-

Acceptor Labeling:

-

Add the HaloTag® NanoBRET® 618 Ligand to the cells at the desired final concentration.

-

Incubate for the recommended time to allow for cell entry and labeling of the acceptor protein.

-

-

BRET Measurement:

-

Add the NanoBRET® Nano-Glo® Substrate (furimazine) to each well.

-

Immediately measure luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm).

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates proximity between the donor and acceptor proteins.

-

In Vivo Bioluminescence Imaging

This protocol provides a general workflow for non-invasively imaging NanoLuc-expressing cells in animal models. The choice of substrate (furimazine vs. analogs) and delivery route depends on the specific experimental goals.

Materials:

-

Animal model with cells expressing NanoLuc luciferase (e.g., tumor xenograft).

-

Nano-Glo® Fluorofurimazine (FFz) In Vivo Substrate or other suitable furimazine formulation.

-

Sterile PBS for reconstitution.

-

In vivo imaging system (e.g., IVIS Spectrum).

Methodology:

-

Animal and Substrate Preparation:

-

Anesthetize the animal.

-

Reconstitute the lyophilized FFz substrate in sterile PBS according to the manufacturer's protocol.

-

-

Substrate Administration:

-

Administer the substrate via the desired route. Intravenous (i.v.) injection often provides a rapid and intense signal, while intraperitoneal (i.p.) injection may offer a more sustained signal. For example, inject 5 µg (0.25 mg/kg) of furimazine in 100 µl sterile PBS via the tail vein.

-

-

Image Acquisition:

-

Immediately place the animal in the imaging chamber.

-

Acquire bioluminescent images using an open filter with acquisition times ranging from 1 to 60 seconds, depending on signal intensity.

-

-

Data Analysis:

-

Use the imaging software's region-of-interest (ROI) tools to quantify the photon flux from the target tissues.

-

Conclusion

Furimazine, as the substrate for NanoLuc luciferase, is the foundation of a highly sensitive and versatile bioluminescent reporter system. Its exceptionally bright, sustained signal and the ATP-independent nature of the reaction have significantly expanded the applications of luciferase technology in both fundamental research and drug development. The continuous development of furimazine analogs with improved physicochemical properties further enhances the power of this system, particularly for challenging applications such as long-term live-cell analysis and deep-tissue in vivo imaging.

References

An In-depth Technical Guide to the Core Principles of NanoLuc Bioluminescence with Furimazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underlying the NanoLuc® bioluminescence system, a powerful tool in modern biological research and drug development. We will delve into the core mechanism of the NanoLuc® luciferase and its interaction with the substrate furimazine, presenting key performance data, detailed experimental protocols, and visual representations of the underlying processes.

The Principle of NanoLuc Bioluminescence

The NanoLuc® (Nluc) luciferase is a small, 19.1 kDa, engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris.[1][2] It was developed through directed evolution to enhance its stability and luminescent output, making it significantly brighter than traditional luciferases like firefly (FLuc) and Renilla (RLuc) luciferases.[1][2] The bioluminescent reaction of NanoLuc® is dependent on its interaction with a novel imidazopyrazinone substrate, furimazine.[1]

The core of the NanoLuc® system is the ATP-independent enzymatic oxidation of furimazine by NanoLuc® luciferase in the presence of molecular oxygen. This reaction results in the production of a high-intensity, stable, glow-type luminescence with a maximum emission at approximately 460 nm (blue light). The reaction is highly efficient, leading to minimal energy loss as heat, a characteristic of "cold light" produced by bioluminescence.

Recent studies have elucidated key aspects of the reaction mechanism. An intra-barrel arginine residue within the catalytic site of NanoLuc® plays a crucial role in coordinating the imidazopyrazinone core of the furimazine substrate. This positioning facilitates a reaction with molecular oxygen, proposed to occur via a radical charge-transfer mechanism. Following the oxidative decarboxylation of furimazine, an excited-state product, furimamide, is formed. The relaxation of this excited molecule to its ground state results in the emission of a blue photon. An aspartate residue, supported by two tyrosine residues, is critical for fine-tuning the electronic state of the emitter to ensure a high quantum yield.

Interestingly, the NanoLuc® enzyme also possesses an allosteric site on its surface that can bind the product, furimamide. The binding to this allosteric site is mutually exclusive with substrate binding to the catalytic site and is associated with a conformational change in the enzyme. This allosteric regulation may contribute to the enzyme's kinetics and signal stability.

dot

Caption: A diagram illustrating the key steps in the NanoLuc® bioluminescent reaction with furimazine.

Quantitative Data Presentation

The NanoLuc®-furimazine system exhibits superior performance characteristics compared to other bioluminescent reporters. The following tables summarize key quantitative data for the core components and the overall system performance.

Table 1: Physicochemical Properties of Core Components

| Component | Property | Value | References |

| NanoLuc® Luciferase | Molecular Weight | 19.1 kDa | |

| Amino Acids | 171 | ||

| Thermal Stability (Tm) | 60°C | ||

| pH Range (Active) | 6–8 | ||

| Post-translational Modifications | None | ||

| Disulfide Bonds | None | ||

| Furimazine | Molecular Formula | C₂₄H₁₉N₃O₂ | |

| Molecular Weight | 381.43 g/mol | ||

| Appearance | Solid | ||

| Purity | >98% (HPLC) | ||

| Solubility | Soluble in DMSO |

Table 2: Performance Characteristics of the NanoLuc® System

| Parameter | Value | References |

| Relative Brightness | ~100-150-fold brighter than firefly or Renilla luciferase | |

| 2.5 million-fold brighter in mammalian cells compared to Oplophorus luciferase with coelenterazine | ||

| Emission Maximum (λmax) | ~460 nm | |

| ATP Dependence | Independent | |

| Signal Half-Life | Approximately 120 minutes | |

| Intracellular Protein Half-Life | > 4 days | |

| Secreted Protein Half-Life | > 4 days at 37°C | |

| Apparent Km for Furimazine | ~10 µM |

Experimental Protocols

The high sensitivity and stability of the NanoLuc® system make it suitable for a wide range of applications. Below are detailed methodologies for key experiments.

Basic Endpoint Assay for NanoLuc® Activity in Cell Lysates

This protocol describes a fundamental method to measure NanoLuc® luciferase activity in cultured cells.

Methodology:

-

Cell Culture: Culture cells in a 96-well plate to the desired confluency.

-

Experimental Treatment: Apply experimental treatments to the cells as required.

-

Lysis:

-

Remove the culture medium from the wells.

-

Add 20 µL of 1X Passive Lysis Buffer to each well.

-

Incubate at room temperature for 15 minutes with gentle shaking to ensure complete cell lysis.

-

-

Reagent Addition:

-

Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the Nano-Glo® Luciferase Assay Substrate and Nano-Glo® Luciferase Assay Buffer according to the manufacturer's instructions.

-

Add a volume of the prepared Nano-Glo® Reagent equal to the volume of the cell lysate (e.g., 20 µL) to each well.

-

-

Measurement:

-

Mix the contents of the wells briefly.

-

Incubate for at least 3 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

dot

Caption: A streamlined workflow for a basic endpoint NanoLuc® luciferase assay in cell lysates.

NanoBRET® Assay for Protein-Protein Interactions in Live Cells

This protocol outlines the steps for a Bioluminescence Resonance Energy Transfer (BRET) assay to detect the interaction between two proteins in living cells.

Methodology:

-

Vector Construction:

-

Clone the gene for Protein A into an expression vector to create a fusion with NanoLuc® luciferase (the "donor").

-

Clone the gene for Protein B into an expression vector to create a fusion with HaloTag® (the "acceptor").

-

-

Cell Transfection:

-

Co-transfect mammalian cells with the NanoLuc®-Protein A and HaloTag®-Protein B expression vectors.

-

Incubate for 24 hours to allow for protein expression.

-

-

Acceptor Labeling:

-

Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate according to the manufacturer's protocol to label the HaloTag®-Protein B.

-

-

Substrate Addition and Measurement:

-

Add the NanoBRET® Nano-Glo® Substrate to the cells.

-

Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (NanoBRET® 618, >600 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio indicates interaction between Protein A and Protein B.

-

dot

Caption: The signaling pathway of a NanoBRET® assay, illustrating energy transfer upon protein interaction.

NanoBiT® Protein Complementation Assay

This protocol describes a protein complementation assay where the interaction of two target proteins brings together two subunits of NanoLuc® luciferase, reconstituting its activity.

Methodology:

-

Vector Construction:

-

Create fusion constructs of the target proteins with the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc® luciferase.

-

-

Cell Transfection:

-

Co-express the two fusion constructs in mammalian cells.

-

-

Assay Procedure:

-

After the desired incubation period for protein interaction to occur, add the Nano-Glo® Live Cell Reagent to the wells.

-

-

Measurement and Interpretation:

-

Measure the luminescence generated from the reconstituted NanoLuc® enzyme. An increase in luminescence indicates the interaction of the two target proteins.

-

References

stability and storage conditions for furimazine substrate

An In-depth Technical Guide to the Stability and Storage of Furimazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for furimazine, the luminogenic substrate for NanoLuc® luciferase. Understanding the factors that affect furimazine's stability is critical for ensuring the reproducibility and accuracy of bioluminescence assays in research and drug development.

Chemical and Physical Properties of Furimazine

Furimazine is an imidazopyrazinone-based compound, an analog of coelenterazine, engineered to be a highly efficient substrate for the NanoLuc® luciferase. Its chemical structure and properties are key to its bright and sustained luminescent signal.

| Property | Value |

| Molecular Formula | C₂₄H₁₉N₃O₂ |

| Molecular Weight | 381.43 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO, slightly soluble in ethanol |

| Long-term Storage | -20°C |

| Long-term Stability | ≥ 2 years at -20°C |

Recommended Storage and Handling

Proper storage and handling of furimazine are paramount to maintaining its activity and ensuring reliable experimental outcomes.

Solid Furimazine

For long-term storage, solid furimazine should be stored at -20°C , where it is stable for at least two years.[1] It is advisable to protect it from light.

Furimazine in Solution

Once reconstituted, the stability of furimazine decreases. The optimal storage conditions depend on the solvent and the intended duration of storage.

| Solvent | Storage Temperature | Recommended Storage Duration | Notes |

| DMSO | -20°C | Short-term | Prepare fresh for optimal performance. |

| DMSO | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. |

| Aqueous Buffers | 4°C | Up to 8 hours | For analogs like fluorofurimazine, less than 5% decrease in concentration is observed.[2] |

| Aqueous Buffers | Room Temperature | ~8 hours | A loss of about 10% activity has been reported for reconstituted Nano-Glo® reagent.[3] |

Best Practices for Handling Furimazine Solutions:

-

Prepare fresh solutions whenever possible.

-

Use high-quality, anhydrous DMSO for preparing stock solutions.

-

Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.

-

Protect solutions from light by using amber vials or wrapping tubes in foil.

Factors Affecting Furimazine Stability

Several factors can influence the degradation of furimazine, leading to a decrease in luminescent signal and potentially inhibiting the NanoLuc® luciferase reaction.

Temperature

As with most chemical compounds, temperature plays a significant role in the stability of furimazine. Elevated temperatures accelerate degradation. For reconstituted solutions, storage at 4°C is preferable to room temperature for short-term storage.

Light

Furimazine is sensitive to light. Exposure to light can lead to photodegradation, reducing its activity. It is crucial to store both solid furimazine and its solutions protected from light.

pH

The stability of imidazopyrazinone compounds can be pH-dependent. While specific quantitative data for furimazine across a broad pH range is limited in publicly available literature, it is known that extreme pH values can contribute to the degradation of similar compounds. The NanoLuc® enzyme itself is active over a broad pH range (pH 6–8), suggesting that furimazine is sufficiently stable within this range for typical assay durations.[4]

Freeze-Thaw Cycles

Buffer Composition

The composition of the buffer can impact furimazine's stability. While a comprehensive comparative study across a wide range of buffers is not available, some studies on furimazine analogs suggest that certain buffers may be more suitable than others. For instance, for the furimazine analog cephalofurimazine-9 (CFz9), DPBS, bicarbonate, and HEPES buffers were found to be destabilizing compared to water and saline.

Enhancing Furimazine Stability

Stabilizing Agents

Research has shown that certain additives can enhance the stability of furimazine in solution. Pullulan , a polysaccharide polymer, has been demonstrated to prevent the formation of aminopyrazine, a known degradation product of furimazine, in aqueous solutions.

Furimazine Analogs

To address the inherent limitations of furimazine's solubility and stability in aqueous solutions, more stable and soluble analogs have been developed.

-

Hydrofurimazine (HFz): Offers enhanced aqueous solubility.

-

Fluorofurimazine (FFz): Demonstrates even greater solubility and results in a brighter in vivo signal. Reconstituted FFz in PBS shows less than 5% degradation after 8 hours at 4°C.

Experimental Protocols for Stability Assessment

Assessing the stability of furimazine typically involves storing the substrate under specific conditions over time and then measuring its remaining activity or concentration.

Protocol 1: Stability Assessment using NanoLuc® Luciferase Assay

This method evaluates the functional stability of furimazine by measuring the bioluminescent output.

Materials:

-

Furimazine solution to be tested

-

Recombinant NanoLuc® luciferase

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Luminometer

Methodology:

-

Prepare aliquots of the furimazine solution and store them under the desired test conditions (e.g., different temperatures, light exposure).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot of the furimazine solution.

-

Prepare a reaction mixture in a white, opaque microplate containing the assay buffer and a fixed concentration of NanoLuc® luciferase.

-

Add the aged furimazine aliquot to the reaction mixture to initiate the luminescent reaction.

-

Immediately measure the luminescence using a luminometer.

-

Compare the luminescent signal from the aged samples to that of a freshly prepared control solution to determine the percentage of remaining activity.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of the furimazine concentration and can be used to detect and quantify degradation products.

Materials:

-

Furimazine solution to be tested

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

-

Furimazine reference standard

Methodology:

-

Store aliquots of the furimazine solution under the desired test conditions.

-

At specified time points, take a sample from each aliquot.

-

Inject the sample into the HPLC system.

-

Separate the components using a suitable gradient elution method on the C18 column.

-

Detect furimazine and any degradation products using a UV detector (e.g., at 254 nm).

-

Quantify the peak area of furimazine and compare it to the initial time point and/or the reference standard to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

NanoLuc® Luciferase Reaction Pathway

The bioluminescent reaction catalyzed by NanoLuc® luciferase involves the oxidation of furimazine in the presence of molecular oxygen to produce an excited-state intermediate that emits light upon relaxation to its ground state, forming furimamide.

Caption: The enzymatic reaction of furimazine with NanoLuc® luciferase.

Experimental Workflow for Furimazine Stability Testing

The following diagram illustrates a general workflow for assessing the stability of a furimazine solution under a specific condition.

Caption: A generalized workflow for conducting a furimazine stability study.

References

The Core Mechanism: How Furimazine Produces Light with NanoLuc®

An In-depth Technical Guide to the NanoLuc®-Furimazine Bioluminescent System

For researchers, scientists, and drug development professionals, the NanoLuc® luciferase and its substrate furimazine represent a pinnacle in bioluminescent reporter technology. Engineered from the deep-sea shrimp Oplophorus gracilirostris, this system offers unparalleled brightness, stability, and versatility for a wide range of applications, from reporter gene assays to live-cell protein dynamics and in vivo imaging.[1][2][3][4] This guide provides a detailed examination of the core mechanism, quantitative performance, and practical application of this powerful tool.

The light-generating reaction of the NanoLuc®-furimazine system is a highly efficient, ATP-independent enzymatic oxidation.[1] The process is fundamentally rooted in the unique chemical architecture of the furimazine substrate and the specialized catalytic environment of the NanoLuc® enzyme's active site.

1.1. The Reactants: Furimazine and NanoLuc® Luciferase

-

Furimazine: A synthetic coelenterazine analog, furimazine possesses an imidazo[1,2-a]pyrazin-3(7H)-one core. This structure is critical for its high-affinity binding to the NanoLuc® active site and the subsequent chemiluminescent reaction.

-

NanoLuc® Luciferase (NLuc): NLuc is a small, monomeric 19.1 kDa enzyme engineered for exceptional stability and brightness. Its structure features a β-barrel fold with an intra-barrel catalytic site where furimazine binds. Key amino acid residues within this pocket, particularly an intra-barrel arginine, play a direct role in catalysis.

1.2. The Chemical Reaction Pathway

The generation of light is a multi-step process initiated by the binding of furimazine and molecular oxygen within the enzyme's catalytic site.

-

Substrate Binding: Furimazine enters the intra-barrel catalytic site of the NanoLuc® enzyme.

-

Oxidation: The enzyme catalyzes the oxidation of the imidazopyrazinone core of furimazine. This is believed to occur via a radical charge-transfer mechanism, where an intra-barrel arginine residue coordinates the furimazine to react with O₂.

-

Dioxetanone Intermediate Formation: The oxidation leads to the formation of a highly unstable, high-energy cyclodioxetanone intermediate.

-

Decomposition and Excitation: This intermediate rapidly decomposes, releasing a molecule of carbon dioxide (CO₂) and forming the product, furimamide, in a singlet excited state.

-

Photon Emission: As the excited furimamide relaxes to its ground state, it releases the excess energy as a photon of blue light, with a peak emission at approximately 460 nm. The enzyme then releases the furimamide product, allowing the cycle to begin again.

This reaction is notably independent of adenosine triphosphate (ATP), a key advantage over systems like firefly luciferase, allowing it to function effectively in diverse environments, including the extracellular space.

References

The Challenge of Aqueous Solubility: An In-depth Technical Guide to Furimazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of furimazine, the luminogenic substrate for NanoLuc® luciferase. A critical understanding of furimazine's solubility is paramount for its effective application in robust and reproducible bioluminescence assays, particularly in the context of drug discovery and development where compound formulation and delivery are key. This document details the known solubility parameters of furimazine, outlines experimental protocols for its determination, and discusses strategies to enhance its aqueous compatibility.

Core Concepts: Understanding Furimazine's Solubility Profile

Furimazine, a coelenterazine analog, is a synthetic imidazopyrazinone that serves as a highly efficient substrate for the engineered NanoLuc® luciferase, producing a bright and sustained bioluminescent signal.[1] However, a significant challenge in its application is its inherently poor aqueous solubility.[2][3] This characteristic can limit its bioavailability and the maximum achievable concentration in experimental settings, potentially leading to suboptimal bioluminescence signals, especially in in vivo studies.[2][3]

Physicochemical Properties

A grasp of furimazine's fundamental physicochemical properties is essential for comprehending its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₉N₃O₂ | |

| Molecular Weight | 381.43 g/mol | |

| Appearance | Solid | |

| Purity | >98% (HPLC) | |

| Storage | -20°C for long-term storage |

Quantitative Solubility Data

Precise quantitative data for furimazine's solubility in standard aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) at various pH values and temperatures is not extensively reported in publicly available literature. This is largely because, for practical applications, furimazine is almost exclusively used in formulations containing co-solvents and excipients to overcome its poor water solubility. The available quantitative data, therefore, primarily reflects its solubility in these specialized formulations.

| Solvent/Formulation | Solubility | Reference(s) |

| Water | Insoluble | |

| Ethanol | Slightly soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| PEG-300-based formulation | 2.8 mM | |

| Hydrofurimazine (derivative) in PEG-300 based formulation | 28 mM | |

| Fluorofurimazine (derivative) in PEG-300 based formulation | at least 8.8 mM |

The lack of comprehensive aqueous solubility data underscores a critical knowledge gap and highlights the importance of standardized experimental determination for specific research applications.

Experimental Protocols for Solubility Determination

To address the limited availability of public data, researchers can determine the aqueous solubility of furimazine using established methodologies. The two primary approaches are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid furimazine to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.

-

-

Quantification of Solute:

-

Determine the concentration of furimazine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve with known concentrations of furimazine to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., µg/mL) or molarity (e.g., µM) at the specified temperature and pH.

-

Workflow for Thermodynamic Solubility Determination

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. This method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. This can sometimes overestimate the true thermodynamic solubility.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of furimazine in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a microtiter plate, add a small volume of the furimazine DMSO stock solution to the wells.

-

Add the desired aqueous buffer to each well to achieve a range of final furimazine concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

-

Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. The point at which precipitation is observed indicates the kinetic solubility limit.

-

Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or UV spectroscopy.

-

Workflow for Kinetic Solubility Assay

Strategies for Enhancing Furimazine's Aqueous Solubility

Given the inherent low aqueous solubility of furimazine, several strategies are employed to improve its dissolution and bioavailability for experimental use.

-

Use of Co-solvents: Formulations containing co-solvents such as polyethylene glycol (PEG-300), ethanol, and glycerol can significantly improve furimazine's solubility.

-

Formulation with Excipients: The use of excipients like Poloxamer-407 (P-407) can help create stable formulations for in vivo use. Lyophilization with polymers such as pullulan has also been shown to improve reconstitution and stability in aqueous solutions.

-

Development of More Soluble Analogs: Chemical modification of the furimazine scaffold has led to the development of analogs with enhanced aqueous solubility. Notable examples include hydrofurimazine and fluorofurimazine, which allow for the administration of higher effective concentrations in vivo.

The NanoLuc®-Furimazine Bioluminescent Reaction

Furimazine's utility lies in its role as a substrate for NanoLuc® luciferase. The interaction is a chemical reaction that produces light, and it is not part of a biological signaling pathway. The reaction is ATP-independent.

NanoLuc®-Furimazine Bioluminescent Reaction

Conclusion

Furimazine is a powerful tool in bioluminescence-based research, but its poor aqueous solubility presents a significant hurdle that must be addressed for reliable and reproducible results. While quantitative solubility data in simple aqueous buffers is scarce, the use of co-solvents, excipients, and more soluble analogs provides effective strategies for its application. The experimental protocols outlined in this guide offer a framework for researchers to determine the solubility of furimazine under their specific experimental conditions, ensuring the generation of high-quality and meaningful data. A thorough understanding and consideration of furimazine's solubility are crucial for harnessing the full potential of the NanoLuc® luciferase system in drug discovery and biomedical research.

References

The ATP-Independent Mechanism of the NanoLuc®-Furimazine Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core ATP-independent mechanism of the NanoLuc® luciferase-furimazine reaction. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals leveraging this powerful bioluminescent technology. This guide details the biochemical underpinnings of the reaction, presents key performance data in a comparative format, and offers detailed protocols for its application in various experimental settings.

Core Mechanism of the NanoLuc®-Furimazine Reaction

The bioluminescent reaction catalyzed by NanoLuc® (Nluc) luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, is a highly efficient, ATP-independent process.[1][2] This key characteristic distinguishes it from other commonly used luciferases, such as firefly luciferase, which requires ATP as a co-substrate.[3][4] The independence from cellular ATP levels simplifies assay design, reduces variability related to the metabolic state of cells, and enables robust performance in both intracellular and extracellular environments.[3]

The fundamental reaction involves the enzymatic oxidation of the novel imidazopyrazinone substrate, furimazine, in the presence of molecular oxygen. This process results in the formation of an excited-state product, furimamide, which upon relaxation to its ground state, emits a high-intensity, blue light with a maximum emission peak at approximately 460 nm.

Structural and computational studies have elucidated the catalytic mechanism, highlighting the critical role of an intra-barrel arginine residue within the active site of the NanoLuc® enzyme. This arginine residue coordinates the imidazopyrazinone core of the furimazine substrate, facilitating a reaction with molecular oxygen via a proposed radical charge-transfer mechanism. The subsequent oxidative decarboxylation of furimazine leads to the formation of the excited furimamide, which is then protonated to generate the light-emitting species.

Signaling Pathway Diagram

Caption: Proposed reaction mechanism of NanoLuc® and furimazine.

Quantitative Data Presentation

The NanoLuc®-furimazine system exhibits superior performance characteristics compared to other commonly used luciferases. The following tables summarize key quantitative data for easy comparison.

Table 1: Comparative Performance of Common Luciferases

| Parameter | NanoLuc® (Nluc) | Firefly (Fluc) | Renilla (Rluc) |

| Enzyme Size | 19.1 kDa | ~61 kDa | ~36 kDa |

| Substrate | Furimazine | D-luciferin | Coelenterazine |

| ATP Dependence | Independent | Dependent | Independent |

| Peak Emission | ~460 nm | ~560 nm | ~480 nm |

| Relative Brightness | ~150x brighter than Fluc or Rluc | Baseline | Baseline |

| Quantum Yield (ΦBL) | ~0.45 | ~0.41 | Not specified |

| Signal Half-Life | > 2 hours (glow-type) | Varies by reagent (flash or glow) | Varies by reagent (typically flash) |

Table 2: Physicochemical Properties of NanoLuc® Luciferase

| Parameter | Value |

| Thermal Stability (Tm) | 58 °C |

| Optimal pH Range | 7–9 |

| Intracellular Half-Life | > 6 hours |

| Secreted Half-Life | > 4 days at 37°C |

Table 3: Kinetic Parameters of NanoLuc® Luciferase

| Substrate | Km (μM) | Relative kcat |

| Furimazine | Data not consistently reported in a standardized format | Data not consistently reported in a standardized format |

| Coelenterazine | Data not consistently reported in a standardized format | Data not consistently reported in a standardized format |

Experimental Protocols

Detailed methodologies for key assays utilizing the NanoLuc®-furimazine system are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Nano-Glo® Luciferase Assay for Reporter Gene Analysis (Lytic Assay)

This protocol describes the measurement of NanoLuc® luciferase activity from cultured cells, typically for reporter gene assays.

Materials:

-

Cells expressing NanoLuc® luciferase plated in a 96-well plate

-

Nano-Glo® Luciferase Assay Reagent (contains furimazine substrate and lysis buffer)

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Methodology:

-

Cell Culture: Culture cells in a 96-well plate and perform experimental treatments as required.

-

Reagent Preparation: Thaw the Nano-Glo® Luciferase Assay Buffer and Substrate and allow them to equilibrate to room temperature. Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's instructions (typically a 1:50 dilution of substrate in buffer).

-

Assay Procedure: a. Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for 5-10 minutes. b. Add a volume of the prepared Nano-Glo® Luciferase Assay Reagent to each well equal to the volume of the culture medium. c. Mix the contents of the wells on an orbital shaker for 3 minutes to ensure complete cell lysis and reaction initiation. d. Incubate the plate at room temperature for at least 3 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Experimental Workflow: In Vitro NanoLuc® Assay

Caption: Workflow for a typical in vitro NanoLuc® luciferase assay.

NanoBRET™ Assay for Protein-Protein Interactions

This protocol outlines the steps for a Bioluminescence Resonance Energy Transfer (BRET) assay to study protein-protein interactions in live cells.

Materials:

-

Mammalian cells

-

Expression vectors for NanoLuc®-fusion protein (donor) and HaloTag®-fusion protein (acceptor)

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)

-

Nano-Glo® Luciferase Assay Substrate (furimazine)

-

Opti-MEM® I Reduced Serum Medium

-

White, opaque 96-well assay plates

-

Luminometer capable of measuring dual-wavelength emissions

Methodology:

-

Cell Transfection: Co-transfect mammalian cells with the NanoLuc®-fusion and HaloTag®-fusion expression vectors.

-

Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I. Plate the cells in a white, 96-well assay plate.

-

Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the wells. Include "no ligand" control wells for background measurement.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for ligand entry and labeling of the HaloTag® fusion protein.

-

Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate (furimazine) to all wells.

-

Luminescence Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm).

-

Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity. Correct the BRET ratio by subtracting the background BRET ratio from the "no ligand" control wells. An increased BRET ratio indicates proximity between the donor and acceptor fusion proteins.

Logical Relationship: Bioluminescence Resonance Energy Transfer (BRET)

Caption: Principle of NanoBRET™ for detecting protein-protein interactions.

NanoBiT® Protein-Protein Interaction Assay

This protocol describes a protein fragment complementation assay for detecting protein-protein interactions in live cells.

Materials:

-

Mammalian cells

-

Expression vectors for Large BiT (LgBiT)- and Small BiT (SmBiT)-fusion proteins

-

Transfection reagent

-

Nano-Glo® Live Cell Assay Reagent (contains furimazine)

-

Opaque-walled 96-well plates

-

Luminometer

Methodology:

-

Cell Transfection: Co-transfect mammalian cells with the LgBiT- and SmBiT-fusion protein expression vectors.

-

Cell Culture: Culture the transfected cells in a 96-well plate for 20-24 hours.

-

Reagent Addition: Add the Nano-Glo® Live Cell Assay Reagent to each well.

-

Incubation: Incubate the plate at room temperature for approximately 10 minutes.

-

Luminescence Measurement: Measure the luminescence. An increase in luminescence indicates the interaction of the target proteins, which brings the LgBiT and SmBiT fragments together to reconstitute a functional NanoLuc® enzyme.

Conclusion

The ATP-independent mechanism of the NanoLuc®-furimazine reaction is a cornerstone of its exceptional performance as a bioluminescent reporter system. Its high sensitivity, bright signal, and simplified assay requirements have established it as an invaluable tool in diverse areas of biological research and drug discovery. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and scientists to effectively design, execute, and interpret experiments utilizing this advanced technology. The continued development of NanoLuc®-based applications promises to further expand the frontiers of biological inquiry.

References

A Technical Guide to the Quantum Yield of Furimazine with NanoLuc Luciferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield of the bioluminescent reaction between the substrate furimazine and the engineered enzyme NanoLuc luciferase. This document outlines the core principles of bioluminescence quantum yield, presents key quantitative data, details the experimental protocol for its determination, and illustrates the underlying reaction pathway and experimental workflow.

Introduction to Bioluminescence and Quantum Yield

Bioluminescence is the emission of light generated by a chemical reaction, most commonly the oxidation of a luciferin substrate catalyzed by a luciferase enzyme. The efficiency of this light production is quantified by the bioluminescence quantum yield (ΦBL), a fundamental parameter representing the probability that a single photon is emitted for each substrate molecule consumed. A higher quantum yield is a primary determinant of the brightness of a bioluminescent system, a critical factor for sensitive detection in various biological assays.

The overall quantum yield is a product of three key efficiencies:

-

ΦC : The chemical yield of the light-emitting species.

-

ΦE : The efficiency of populating the excited state of the emitter.

-

ΦF : The fluorescence quantum yield of the emitter.

The NanoLuc-furimazine system is renowned for its exceptionally high quantum yield, which contributes to its status as one of the brightest known bioluminescent reporter systems.

Quantitative Data

The performance of the NanoLuc-furimazine system is characterized by several key quantitative parameters, which are summarized in the tables below for easy comparison.

Table 1: Comparative Bioluminescence Quantum Yields

| Luciferase System | Substrate | Quantum Yield (ΦBL) |

| NanoLuc (NLuc) | Furimazine | ~0.45 [1][2] |

| Firefly (Photinus pyralis) | D-luciferin | ~0.41 |

| Cypridina | Cypridina Luciferin | ~0.30 |

| Aequorin | Coelenterazine | ~0.16 |

Table 2: Key Performance Characteristics of NanoLuc Luciferase

| Parameter | Value |

| Enzyme Size | 19.1 kDa[1] |

| Emission Peak | ~460 nm[1] |

| ATP Requirement | Independent[1] |

| Signal Kinetics | Glow-type (Half-life > 2 hours) |

| Optimal pH Range | 7–9 |

| Thermal Stability (Tm) | 58 °C |

Table 3: Properties of Furimazine Substrate

| Parameter | Value |

| Molecular Formula | C₂₄H₁₉N₃O₂ |

| Molecular Weight | 381.43 g/mol |

| Solubility in DMSO | Soluble |

| Solubility in Ethanol | Slightly soluble |

| Solubility in Water | Insoluble |

| Apparent Km | ~10 µM |

Bioluminescent Reaction Pathway

The bioluminescent reaction catalyzed by NanoLuc luciferase involves the oxygen-dependent oxidation of furimazine. This process leads to the formation of an excited-state intermediate, furimamide, which then decays to its ground state, releasing energy in the form of a blue photon.

Caption: Bioluminescent reaction pathway of furimazine with NanoLuc luciferase.

Experimental Protocol: Determination of Bioluminescence Quantum Yield

The determination of the absolute quantum yield of a bioluminescent reaction is a complex process that requires the precise measurement of both the number of photons emitted and the number of substrate molecules consumed. The following protocol outlines the key steps for determining the quantum yield of the NanoLuc-furimazine reaction.

Principle

The bioluminescence quantum yield (ΦBL) is calculated as the ratio of the total number of emitted photons (P) to the initial number of reacting substrate molecules (N):

ΦBL = P / N

To accurately determine P, the luminometer must be calibrated to provide absolute light measurements (photons per second) rather than relative light units (RLU). This is typically achieved using a standard light source with a known photon output.

Materials and Reagents

-

Purified NanoLuc luciferase of known concentration

-

Furimazine of known concentration

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.1% BSA)

-

Calibrated Luminometer or Spectrometer with an integrating sphere

-

Standard Light Source for calibration (e.g., a calibrated LED or a solution with a known quantum yield)

-

Black, opaque microplates

Experimental Workflow

The general workflow for determining the quantum yield involves calibrating the light detection instrument, performing the bioluminescent reaction, and analyzing the resulting data.

Caption: Experimental workflow for determining the bioluminescence quantum yield.

Detailed Procedure

-

Luminometer Calibration:

-

Calibrate the luminometer using a standard light source with a known spectral emission and photon flux. This step is crucial to convert the instrument's relative light units (RLU) to an absolute number of photons per second.

-

Alternatively, a well-characterized chemical or biological light standard with a known quantum yield can be used for cross-calibration.

-

-

Reagent Preparation:

-

Prepare a stock solution of purified NanoLuc luciferase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA). The concentration of the enzyme must be accurately determined (e.g., by measuring absorbance at 280 nm).

-

Prepare a stock solution of furimazine in an appropriate solvent (e.g., DMSO). The concentration should be accurately determined.

-

Prepare the final reaction buffer (e.g., PBS, pH 7.4, with 0.1% BSA).

-

-

Bioluminescent Reaction:

-

In a black, opaque microplate well, add a known amount of NanoLuc luciferase.

-

Initiate the reaction by adding a known, limiting amount of furimazine. The final concentration of furimazine should be such that it is the limiting reagent and is completely consumed during the measurement period.

-

Immediately place the plate in the calibrated luminometer.

-

-

Light Measurement:

-

Measure the light emission over time until the signal returns to baseline, indicating the complete consumption of the furimazine substrate.

-

Integrate the total photon flux over the entire reaction time to obtain the total number of photons (P) emitted.

-

-

Substrate Consumption:

-

The initial number of substrate molecules (N) is calculated from the known initial concentration and volume of furimazine added to the reaction. It is critical to ensure that the substrate is the limiting reagent and is fully consumed.

-

-

Quantum Yield Calculation:

-

Calculate the bioluminescence quantum yield (ΦBL) using the formula: ΦBL = P / N.

-

Conclusion

The high quantum yield of the NanoLuc-furimazine system is a key factor in its exceptional brightness and sensitivity as a bioluminescent reporter. Understanding the principles behind quantum yield and the experimental methodology for its determination is crucial for researchers utilizing this powerful tool in drug discovery and other life science applications. The data and protocols presented in this guide provide a comprehensive resource for the effective application and characterization of the NanoLuc-furimazine bioluminescent system.

References

Methodological & Application

Illuminating Cellular Processes: A Detailed Protocol for Furimazine-Based Assays

Introduction

The combination of the engineered NanoLuc® luciferase (Nluc) and its substrate, furimazine, has emerged as a powerful tool in biological research and drug development.[1][2] This system offers exceptionally bright and stable "glow-type" luminescence, approximately 150-fold brighter than firefly or Renilla luciferase systems.[3][4] The reaction is ATP-independent, which simplifies assay procedures and minimizes interference from cellular energy states.[4] This document provides detailed protocols for the application of furimazine in various cell-based assays, presents key quantitative data, and illustrates relevant biological and experimental workflows.

Principle of the Assay

The core of this technology lies in the enzymatic oxidation of furimazine by NanoLuc® luciferase. In the presence of oxygen, NanoLuc® catalyzes the conversion of furimazine into furimamide, releasing energy in the form of a high-intensity, sustained blue light with an emission maximum of approximately 460 nm. This straightforward, "add-mix-measure" format is highly amenable to high-throughput screening and various reporter gene assay formats.

Data Summary

Quantitative parameters are crucial for designing and interpreting furimazine-based assays. The following tables summarize key data points gathered from various applications.

Table 1: Furimazine and its Analogs - Properties and Concentrations

| Parameter | Furimazine | Fluorofurimazine (FFz) | Hydrofurimazine (HFz) |

| Molecular Formula | C₂₄H₁₉N₃O₂ | - | - |

| Molecular Weight | 381.43 g/mol | - | - |

| Purity | >98% (HPLC) | - | - |

| Solubility | DMSO: 100 mg/mL (262.17 mM) | Increased aqueous solubility | Enhanced aqueous solubility |

| Storage | -20°C (≥ 2 years stability) | - | - |

| Typical In Vitro Concentration | 10-20 µM for maximal signal in cells | 0.015 mM and 0.0375 mM tested in vitro | - |

| In Vivo Administration | Soluble analogs like FFz are often preferred | 0.0375 mM showed enhanced signal in vivo | - |

| Emission Maximum | ~460 nm | 459 nm | - |

Table 2: Typical Assay Parameters

| Parameter | Value | Notes |

| Signal Half-Life | Approximately 120 minutes at room temperature | Can decrease at high expression levels due to substrate depletion. |

| Incubation Time (Post-Reagent Addition) | At least 3 minutes | To ensure complete cell lysis and signal stabilization. |

| Reagent-to-Sample Volume Ratio | 1:1 (e.g., 100 µL reagent to 100 µL of cells in medium) | For 96-well plates. |

| Substrate Dilution (Nano-Glo® Reagent) | Typically 1:50 to 1:100 in assay buffer | Follow manufacturer's instructions. |

Experimental Protocols

Protocol 1: Standard Intracellular NanoLuc® Luciferase Assay

This protocol is designed for quantifying the activity of NanoLuc® luciferase expressed within cells.

Materials:

-

Cells expressing NanoLuc® luciferase cultured in a 96-well plate

-

Passive Lysis Buffer (e.g., 1x PLB, Promega)

-

Nano-Glo® Luciferase Assay Reagent (containing furimazine)

-

Luminometer

Procedure:

-

Cell Culture: Culture cells in a 96-well plate to the desired confluency.

-

Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes.

-

Cell Lysis (Option A - Separate Lysis): a. Remove the culture medium. b. Add 20 µL of 1x Passive Lysis Buffer to each well. c. Incubate at room temperature for 15 minutes to ensure complete lysis.

-

Reagent Preparation: Prepare the Nano-Glo® reagent according to the manufacturer's instructions (typically a 1:50 dilution of the furimazine substrate in buffer).

-

Luminescence Measurement (for Separate Lysis): a. Add 20 µL of the prepared reagent to each well containing the cell lysate. b. Measure luminescence using a luminometer.

-

Combined Lysis and Assay (Option B - Single Addition): a. Add a volume of Nano-Glo® Luciferase Assay Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium). The reagent contains an integral lysis buffer. b. Mix gently on an orbital shaker for approximately 3 minutes. c. Wait at least 3 minutes before measuring luminescence to allow for signal stabilization.

Protocol 2: Live-Cell NanoLuc® Luciferase Assay

This protocol allows for the measurement of NanoLuc® activity in living cells without requiring cell lysis.

Materials:

-

Cells expressing NanoLuc® luciferase in a 96-well plate

-

Nano-Glo® Live Cell Assay Reagent (containing cell-permeable furimazine)

-

Serum-free medium (e.g., Opti-MEM®)

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent by diluting the furimazine substrate as per the manufacturer's instructions (e.g., 1:100) in serum-free medium.

-

Assay Initiation: Remove the existing culture medium from the cells and gently add the prepared furimazine-containing medium.

-

Equilibration: Incubate the plate for 10-30 minutes at 37°C to allow the substrate to diffuse into the cells.

-

Luminescence Measurement: Measure luminescence using a luminometer. The signal can be measured kinetically over time.

Protocol 3: NanoBRET™ Assay for Protein-Protein Interactions

This protocol outlines the steps for a Bioluminescence Resonance Energy Transfer (BRET) assay to study protein-protein interactions in living cells.

Materials:

-

Cells co-expressing a NanoLuc® fusion protein (donor) and a HaloTag® fusion protein (acceptor) in a 96-well plate.

-

HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)

-

NanoBRET® Nano-Glo® Substrate (furimazine)

-

Luminometer capable of measuring two distinct wavelengths.

Procedure:

-

Cell Preparation: Seed cells co-expressing the donor and acceptor fusion proteins in a 96-well plate and incubate for 24 hours.

-

Acceptor Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells at the desired final concentration and incubate for the recommended time.

-

Wash: Wash the cells to remove excess unbound fluorophore.

-

BRET Measurement: a. Add the NanoBRET® Nano-Glo® Substrate (furimazine) to each well. b. Immediately measure the luminescence at two wavelengths: one for the donor emission (~460 nm) and one for the acceptor emission (>600 nm).

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates close proximity of the donor and acceptor proteins.

Visualizations

Signaling Pathway Investigation

NanoLuc® reporters can be placed under the control of specific response elements to monitor the activity of signaling pathways. The diagram below illustrates how a NanoLuc® reporter can be used to measure TGF-β pathway activation.

References

Application Notes: Preparing Furimazine Working Solutions for High-Sensitivity Luminescence Assays

Introduction